1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile typically involves the following steps:
Synthetic Routes: One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is carried out in the presence of copper(II) triflate and a base such as DBU in acetonitrile at 35°C.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: These reactions typically yield products with modified functional groups, such as hydroxyl, amine, or alkyl derivatives.
Scientific Research Applications
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a valuable tool in biomedical research.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C10H7F3N2 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-1-4-15-5-8(7)9(6-14)2-3-9/h1,4-5H,2-3H2 |
InChI Key |
DRPVLHCIXDHJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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